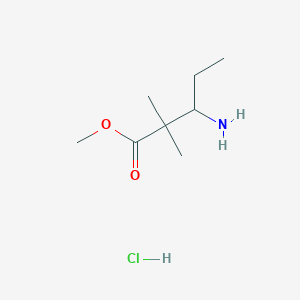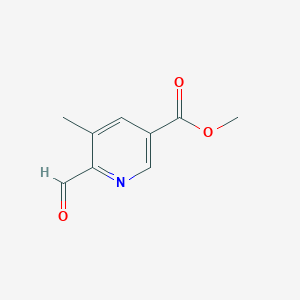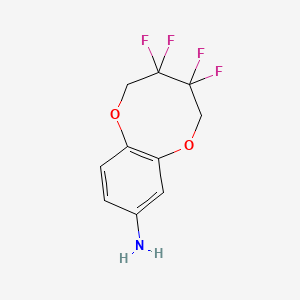
Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate is a chemical compound with the following structural formula:
CH3−C(O)−O−CH2−C(O)−O−C2H5
It belongs to the class of oxirane (epoxide) compounds, characterized by a three-membered cyclic ether ring. The presence of the chlorophenyl group and the ethyl ester moiety adds specific chemical properties to this compound.
Métodos De Preparación
Synthetic Routes:: The synthesis of Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the epoxidation of the corresponding alkene using a peracid (e.g., m-chloroperbenzoic acid). The reaction proceeds as follows:
Alkene Epoxidation:
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactions::
Ring Opening:
- Ring-opening products: Hydrolysis of the epoxide ring yields the corresponding diol.
- Substitution products: The carboxylic acid formed after hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its biological activity, especially as an antiviral or anticancer agent.
Materials Science: Its reactivity makes it useful for functionalizing surfaces or modifying polymers.
Mecanismo De Acción
The exact mechanism of action for this compound is not well-documented. its reactivity suggests potential interactions with cellular components or enzymes.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Fórmula molecular |
C12H13ClO3 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
Clave InChI |
DDQDBXJPGCKWGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)
![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)





![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)
